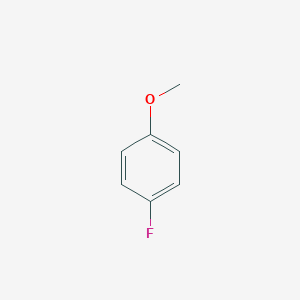

4-Fluoroanisole

説明

Overview of Fluorinated Aromatic Ethers in Academic Contexts

Fluorinated aromatic ethers represent a significant class of compounds in various scientific fields, including pharmaceuticals, agrochemicals, and material science. researchgate.netresearchgate.net The incorporation of fluorine into aromatic ether structures can profoundly influence their chemical and physical properties. acs.org This often leads to enhanced metabolic stability, increased thermal stability, and altered electronic characteristics, making them valuable for a range of applications. researchgate.netchemimpex.com

The synthesis of these compounds has been an area of active research, with methods evolving from harsh electrochemical fluorination to more controlled and efficient processes. acs.org Researchers continue to explore new synthetic routes and applications for fluorinated aromatic ethers, driven by the unique properties that the fluorine atom imparts. researchgate.netsibran.ru For instance, they are used in the development of high-performance polymers, liquid crystals, and as intermediates in the synthesis of complex bioactive molecules. researchgate.netchemshuttle.comnsf.gov

Significance of 4-Fluoroanisole in Chemical Research

This compound (p-fluoroanisole) is a versatile chemical compound that serves as a crucial building block in organic synthesis. chemimpex.com It is a colorless to slightly yellow liquid and is recognized as an important intermediate for producing medicines, pesticides, and liquid crystal materials. guidechem.com Its structure, featuring a fluorine atom at the para-position to the methoxy group, allows it to participate in a variety of chemical reactions.

The presence of the fluorine atom enhances the compound's reactivity and stability, making it a valuable component in drug design and the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Specifically, it is used in the development of anti-inflammatory, analgesic, muscle relaxant, and antispasmodic drugs. chemimpex.com In agrochemical research, this compound is utilized in the formulation of herbicides and pesticides. chemimpex.com Furthermore, its application extends to material science, where it is employed in the production of specialty polymers. chemimpex.com

Historical Context of this compound Studies

The study of this compound and its synthesis has evolved over time. Early methods for producing fluoroaromatic compounds often involved multi-step reactions with significant environmental drawbacks, such as the use of highly toxic reagents like dimethyl sulfate and the generation of substantial wastewater. google.com

More contemporary synthetic approaches focus on efficiency and sustainability. One common method involves the direct etherification of p-bromofluorobenzene using a sodium methoxide solution in the presence of a copper catalyst, which can achieve a high conversion rate and product purity. guidechem.com Another avenue of synthesis is the fluorination of anisole derivatives using hypervalent iodine(III) salts. The development of automated synthesis techniques, particularly for radiolabeled versions like 4-[¹⁸F]fluoroanisole used in Positron Emission Tomography (PET), highlights the compound's ongoing importance in advanced medical imaging. researchgate.net

Isomeric Considerations: 2-, 3-, and this compound in Research

The position of the fluorine atom on the anisole ring significantly impacts the molecule's properties and reactivity. Research comparing 2-, 3-, and this compound reveals distinct differences among the isomers.

Conformational Stability: this compound exists as a single, planar conformer in the gas phase. In contrast, 2-fluoroanisole exhibits multiple conformers due to steric interactions between the fluorine atom and the methoxy group.

Ionization Energies: The adiabatic ionization energy of this compound (8.24 eV) is lower than that of 2-fluoroanisole (8.35 eV), indicating differences in their electronic structures. Theoretical studies have also explored the ionization energies of all three isomers. dergipark.org.trresearchgate.net

Reactivity: The isomers exhibit different behaviors in chemical reactions. For instance, in gas-phase reactions with various anions, the reaction pathways, including proton transfer and nucleophilic aromatic substitution, differ depending on the isomer. acs.orgacs.org During fluorination under identical conditions, 2-fluoroanisole can be synthesized in a higher yield (46%) compared to this compound (10%), a phenomenon attributed to the ortho effect.

Proton Affinities: The proton affinities of the fluoroanisole isomers have been determined experimentally and are as follows: 808 kJ mol⁻¹ for 2-fluoroanisole, 825 kJ mol⁻¹ for 3-fluoroanisole, and 795 kJ mol⁻¹ for this compound. dergipark.org.trresearchgate.net

These isomeric differences are crucial for researchers when selecting the appropriate starting material for a specific synthetic target or when studying structure-activity relationships.

Interactive Data Tables

Physicochemical Properties of Fluoroanisole Isomers chemimpex.comdergipark.org.trchemdad.comnih.govnih.gov

| Property | This compound | 2-Fluoroanisole | 3-Fluoroanisole |

| CAS Number | 459-60-9 | 321-28-8 | 456-49-5 |

| Molecular Formula | C₇H₇FO | C₇H₇FO | C₇H₇FO |

| Molecular Weight ( g/mol ) | 126.13 | 126.13 | 126.13 |

| Melting Point (°C) | -45 | -39 | -35 |

| Boiling Point (°C) | 156-158 | 154-155 | 158 |

| Density (g/mL) | 1.116 | 1.124 | 1.104 |

| Refractive Index | 1.488 | - | - |

Spectroscopic Data for this compound nih.govchemicalbook.com

| Spectroscopic Technique | Key Features |

| ¹H NMR (δ, ppm) | 3.78 (s, OCH₃), 6.81–7.01 (m, Ar-H) |

| ¹³C NMR | Chemical shifts available in databases. chemicalbook.com |

| ¹⁹F NMR | Used as an internal standard in some studies. |

| Mass Spectrometry | Data available in NIST and SpectraBase databases. nih.gov |

特性

IUPAC Name |

1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPWUFMFHBIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060033 | |

| Record name | p-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-60-9 | |

| Record name | 4-Fluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6A62M57LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Reactivity Studies of 4-fluoroanisole

Nucleophilic Aromatic Substitution Reactions of 4-Fluoroanisole

This compound, an electron-rich aromatic compound, can undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions, challenging the traditional view that such reactions are primarily for electron-poor arenes. researchgate.net The fluorine atom at the para position can be displaced by various nucleophiles.

Key SNAr reactions involving this compound include:

The following table summarizes key nucleophilic aromatic substitution reactions of this compound.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydroxylation | Cu(III) complexes, water, 25–80°C | 4-Methoxyphenol | |

| Photosubstitution | Cyanide or water, UV light | 4-Cyanoanisole or 4-Methoxyphenol | researchgate.net |

| Hexafluoroisopropoxylation | Anodic oxidation, HFIP, K₂CO₃ | 4-(Hexafluoroisopropoxy)anisole | researchgate.net |

| Acetoxylation | Anodic or metal ion oxidation, acetate ion | 4-Acetoxyanisole | researchgate.net |

Electrophilic Aromatic Substitution Reactions

The methoxy group of this compound is an ortho-, para-directing group for electrophilic aromatic substitution, while the fluorine atom is a deactivating group. However, the directing effect of the methoxy group is dominant.

Carbon-Hydrogen (C-H) Activation Studies

C-H activation is a significant area of research for the functionalization of otherwise inert C-H bonds. Studies involving this compound have provided insights into these complex reactions.

Oxidative Addition, Transmetalation, and Reductive Elimination in Coupling Reactions

This compound participates in various cross-coupling reactions, which are fundamental processes in the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. universiteitleiden.nlnii.ac.jp

The general mechanism for these coupling reactions is outlined below:

Specific Reaction Pathways

Acetoxylation via Electron-Transfer Catalysis

The acetoxylation of this compound is a key transformation that can be achieved through electron-transfer catalysis. researchgate.net This reaction involves the substitution of the fluorine atom with an acetoxy group.

Electrochemical oxidation of this compound in the presence of an acetate ion leads to the formation of 4-acetoxyanisole. This process can also be initiated by metal ion oxidants like potassium 12-wolframocobalt(III)ate. scispace.com The reaction is mechanistically similar to anodic and Ag(II)-mediated acetoxylation. scispace.com

Radical Cation Intermediates

A crucial aspect of the acetoxylation reaction is the formation of a radical cation intermediate. researchgate.net The reaction is proposed to follow an SON2 mechanism, where a one-electron oxidation of this compound initiates the substitution process. researchgate.net

The proposed mechanism involves the following steps:

Cyclic voltammetry studies support the generation of the this compound radical cation, which then reacts with the nucleophile. researchgate.net This electron transfer between the intermediate and the starting material establishes the catalytic cycle. researchgate.net

S_ON2 Mechanism

The S_ON2 mechanism, an oxidative electron-transfer chain process, has been demonstrated in the reaction of this compound. rsc.orgrsc.org This mechanism is initiated by an electron transfer from the aromatic substrate to form a radical cation. A key example is the anodic oxidation of this compound in the presence of an acetate ion, which results in the formation of 4-acetoxyanisole. rsc.orgresearchgate.net In this reaction, the electrochemical oxidation of this compound generates a radical cation intermediate, which then undergoes nucleophilic substitution by the acetate ion.

Further evidence for the S_ON2 mechanism comes from studies involving the decomposition of benzoyl peroxide in the presence of this compound and potassium acetate in acetic acid at 78°C. rsc.org In this system, benzoyloxyl radicals initiate the reaction, leading to the formation of 4-methoxyphenyl acetate and 4-methoxyphenyl benzoate. rsc.org The reaction proceeds through a series of steps where the initial attack of a benzoyloxyl radical on this compound is followed by the loss of a fluoride ion to form a 4-benzoyloxyanisole radical cation. rsc.org This radical cation then participates in a radical chain reaction, ultimately forming 4-methoxyphenyl acetate. rsc.org The ratio of acetate to benzoate product can be influenced by the reaction conditions, such as the presence of external fluoride ions or acids. rsc.org

Table 1: Product Yields from the Decomposition of Benzoyl Peroxide with this compound in Acetic Acid rsc.org

| Experiment | [KOAc] (M) | Yield 4-methoxyphenyl acetate (%) | Yield 4-methoxyphenyl benzoate (%) | Acetate/Benzoate Ratio |

| 1 | 1.0 | 58 | 22 | 2.6 |

| 2 | 1.0 | 66 | 13 | 5.1 |

| 3 | 0.5 | 56 | 15 | 3.7 |

| 4 | 0.2 | 47 | 11 | 4.3 |

| 5 | 0.1 | 44 | 6 | 7.3 |

| 6 | 0.05 | 34 | 7 | 4.9 |

| 7 | 0 | 5 | 13 | 0.4 |

| 8 | 1.0 | 25 | 11 | 2.3 |

| 9** | 1.0 | 73 | 7 | 10.4 |

| Reaction included trifluoroacetic acid. | ||||

| Reaction included potassium fluoride (KF). |

Hydroxylation via Copper(III)-Mediated Oxidation

This compound can undergo hydroxylation to form 4-methoxyphenol through a process involving copper(III)-mediated oxidation. This reaction demonstrates the substitution of the fluorine atom with a hydroxyl group under specific aqueous conditions. researchgate.net The process typically utilizes Cu(III) complexes as the oxidizing agent in an aqueous acidic medium, with reaction temperatures ranging from 25 to 80°C. This transformation is a notable example of a nucleophilic aromatic substitution where water acts as the nucleophile, facilitated by the high oxidation state of the copper catalyst. researchgate.net

Hydrodefluorination (HDF) Studies

The conversion of a C-F bond to a C-H bond, known as hydrodefluorination (HDF), has been studied for this compound under various conditions. chemrxiv.org While this compound shows resistance to defluorination under certain photoredox conditions, highlighting its stability compared to more electron-deficient aryl fluorides, other methods have proven effective.

A light-driven organocatalytic platform using an indole thiolate organocatalyst has been shown to activate electron-rich substrates like this compound for reductive defunctionalization under mild conditions. unibo.it Another successful approach involves heterogeneous catalysis. Studies using a Pt-Pd nanoalloy catalyst (Pt₀.₅Pd₀.₅:PVP) have demonstrated remarkable activity for the defluorination of this compound at room temperature, using 2-propanol as a hydrogen source. chemrxiv.org In this system, the bimetallic nature of the catalyst is crucial for the reaction, as pure platinum or palladium nanoparticles alone show no catalytic activity. chemrxiv.org

Table 2: Catalytic Hydrodefluorination of this compound (1a) to Anisole (2a) chemrxiv.org

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

| Pt:PVP | 27 | 48 | 0 |

| Pd:PVP | 27 | 48 | 0 |

| Au₀.₅-Pd₀.₅:PVP | 27 | 48 | 0 |

| Pt₀.₂Pd₀.₈:PVP | 27 | 48 | 0 |

| Pt₀.₅Pd₀.₅:PVP | 27 | 28 | 100 |

| Pt₀.₈Pd₀.₂:PVP | 27 | 40 | 95 |

| Pt:PVP + Pd:PVP (physical mixture) | 27 | 48 | 0 |

| Reactions were conducted with the catalyst in 2-propanol. |

Kumada Coupling Reactions with this compound

This compound serves as a substrate in nickel-catalyzed Kumada cross-coupling reactions, an effective method for forming carbon-carbon bonds. universiteitleiden.nlnih.gov Despite the strength of the C-F bond, which makes this compound less reactive than its chloro- or bromo-analogs, specific catalyst systems can achieve high yields. universiteitleiden.nl

Research has shown that nickel(II) complexes bearing N-heterocyclic carbene (NHC) ligands are highly active catalysts for this transformation. nih.govcore.ac.uk In particular, a benzimidazolato-functionalized NHC-nickel(II) complex has demonstrated exceptional activity, coupling this compound with phenylmagnesium chloride to give the desired biaryl product in quantitative yield. universiteitleiden.nlnih.gov This reaction proceeds efficiently at room temperature with a low catalyst loading of just 1 mol%. universiteitleiden.nlcore.ac.uk Under these conditions, the coupling of this compound reaches completion in 150 minutes. universiteitleiden.nlnih.gov

Table 3: Kumada Coupling of 4-Haloanisoles with Phenylmagnesium Chloride nih.govcore.ac.uk

| Substrate | Catalyst | Time for Quantitative Yield |

| 4-Chloroanisole | Benzimidazolato-functionalized Ni(II)-NHC complex | 30 min |

| This compound | Benzimidazolato-functionalized Ni(II)-NHC complex | 150 min |

| Conditions: 1 mol% catalyst, room temperature. |

Metalation of Fluoroanisoles: Regioselectivity and Metal-Mediated Control

The metalation of fluoroanisoles, a key step for further functionalization, exhibits remarkable regioselectivity that can be controlled by the choice of metalating agent. epfl.ch This control allows for selective deprotonation at different positions on the aromatic ring, overriding standard directing group effects. unibe.ch

Hydrogen/Metal Exchange with Organolithium Reagents

The reaction of this compound with organolithium reagents is a classic example of metal-mediated regiochemical control. epfl.ch The outcome of the hydrogen/metal exchange is dependent on the specific reagent used. unibe.ch

When this compound is treated with a conventional organolithium reagent such as n-butyllithium (n-BuLi), metalation occurs ortho to the methoxy (-OCH₃) group. unibe.ch This is a result of a "Directed ortho Metalation" (DoM) effect, where the Lewis basic oxygen atom coordinates to the lithium reagent, facilitating deprotonation at the adjacent C-H bond. unibe.ch

In contrast, when a "superbase" mixture of n-butyllithium and potassium tert-butoxide (LIC-KOR) is used, the regioselectivity is completely reversed. epfl.chunibe.ch The metalation occurs selectively at the position ortho to the fluorine atom. unibe.ch This is because the fluorine atom has a stronger acidifying effect on the adjacent protons than the methoxy group. The highly reactive LIC-KOR reagent favors deprotonation at the most acidic site, overriding the coordinating effect of the methoxy group. unibe.ch This ability to switch the site of metalation provides a powerful tool for synthetic chemistry. epfl.ch

Table 4: Regioselectivity of this compound Metalation epfl.chunibe.ch

| Reagent | Position of Metalation | Controlling Factor |

| n-Butyllithium (n-BuLi) | ortho to Methoxy (-OCH₃) group | Directed ortho Metalation (DoM) |

| n-BuLi / KOtBu (LIC-KOR) | ortho to Fluorine (-F) group | C-H Acidity |

Advanced Analytical Techniques in 4-fluoroanisole Research

Chromatographic Techniques for Identification and Quantification

Chromatography is an essential tool for the separation, identification, and quantification of 4-fluoroanisole, particularly in complex mixtures that may include starting materials, byproducts, and desired products. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed. chemimpex.com

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. The technique separates components of a mixture based on their partitioning between a stationary phase and a mobile gas phase. For this compound and its derivatives, a common setup involves using a DB-5MS column, which is a low-polarity column suitable for general-purpose analysis. Flame Ionization Detection (FID) is often used for quantification due to its high sensitivity to organic compounds. In more detailed studies, Gas Chromatography-Mass Spectrometry (GC-MS) is used for definitive identification of separated components by analyzing their mass spectra. nih.gov For instance, in the analysis of degradation products synthesized from this compound, GC-MS with electron impact (EI) ionization was used to separate and identify the derivatives. nih.gov Purity analysis of commercially available this compound is also commonly performed using GC, with purities often exceeding 97-99%. vwr.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used extensively in this compound research, especially for monitoring the progress of reactions involving fluoroaromatic compounds. google.comepo.org Reversed-phase HPLC is the most common mode used. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. google.com A typical mobile phase for separating this compound from byproducts like 4-fluorophenol consists of an acetonitrile and water mixture. Detection is commonly achieved using a UV detector, often set at a wavelength of 254 nm, where aromatic compounds exhibit strong absorbance. google.com

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application Example | Reference |

|---|---|---|---|---|---|

| Gas Chromatography (GC) | DB-5MS | Not Specified | Flame Ionization Detector (FID) | Separating this compound from byproducts (e.g., 4-fluorophenol). | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Not Specified | Not Specified | Mass Spectrometer (Electron Impact Ionization) | Identification of synthesized degradation products starting from this compound. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 (e.g., Waters Bondapak) | Acetonitrile / Water | UV (254 nm) | Separating this compound from synthetic byproducts. | |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase C18 | Methanol / Water | UV (254 nm) | Monitoring progress of fluoronitrobenzene synthesis. | google.comepo.org |

Quantitative ¹⁹F NMR for Yield Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in chemical analysis, and for fluorine-containing compounds, ¹⁹F NMR is particularly powerful. Quantitative ¹⁹F NMR (qNMR) is a highly accurate method for determining the yield of reactions producing fluorinated products. This compound is frequently used as an internal standard for this purpose. nih.govharvard.edursc.org

An internal standard in qNMR must be a stable, non-reactive compound that does not interfere with the signals of the reactants or products and has a simple, sharp signal in the ¹⁹F NMR spectrum. This compound meets these criteria perfectly. Its key advantages include:

Chemical Inertness: It does not react with the components of the reaction mixture.

Signal Simplicity: It exhibits a single, sharp peak in the ¹⁹F NMR spectrum, which simplifies integration. rsc.org

Known Concentration: A precise amount is added to the sample, allowing for direct comparison of its NMR signal integral to that of the fluorinated product.

The procedure involves adding a carefully weighed amount of this compound to the reaction mixture after the reaction is complete. rsc.org The ¹⁹F NMR spectrum is then recorded. The yield of the fluorinated product is calculated by comparing the integral of its ¹⁹F signal to the integral of the this compound signal. nih.govrsc.org This method has been used to determine the yields in various reactions, such as the hydrodefluorination of trifluoromethylarenes and the deoxyfluorination of phenols. nih.govharvard.edu For example, in studies on the conversion of ketoximes to imidoyl fluorides, reaction yields were determined by ¹⁹F NMR by comparison to this compound as the internal standard. rsc.org

| Reaction Studied | Role of this compound | Key Finding | Reference |

|---|---|---|---|

| Hydrodefluorination of Trifluoromethylarenes | Internal Standard | Combined yields of difluoromethylated and monofluoromethylated products were determined by comparing their ¹⁹F NMR signals to the standard. | nih.gov |

| Deoxyfluorination of Phenols | Internal Standard | Yields of fluorinated products were determined by ¹⁹F NMR. | harvard.edu |

| Formation of Imidoyl Fluorides | Internal Standard | Reaction yields were determined by comparing product signals to the internal standard in the ¹⁹F NMR spectrum. | rsc.org |

| Deoxyfluorination of P(V)-OH Compounds | Internal Standard | Conversion to fluorinated product was determined by ¹⁹F NMR compared to the internal standard. | acs.org |

Q & A

Basic: What are the key physicochemical properties of 4-Fluoroanisole, and how are they experimentally determined?

Methodological Answer:

The physicochemical properties of this compound (CAS 459-60-9) include a molecular weight of 126.13 g/mol, melting point (-45 to -43°C), boiling point (156–158°C), density (1.116 g/cm³), and refractive index (1.4880). These properties are typically determined using differential scanning calorimetry (DSC) for melting points, gas chromatography (GC) or distillation for boiling points, and densitometers or pycnometers for density. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for structural validation and purity assessment .

Basic: How is this compound synthesized, and what are the critical reaction parameters?

Methodological Answer:

this compound is synthesized via nucleophilic aromatic substitution (SNAr) between 4-fluorophenol and methyl iodide in the presence of a base (e.g., K₂CO₃). Key parameters include:

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents like DMF or acetone enhance reaction efficiency.

- Catalyst optimization : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by facilitating ion exchange .

Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across solvent systems?

Methodological Answer:

Discrepancies in NMR chemical shifts arise from solvent hydrogen-bonding effects. To standardize measurements:

Use this compound as an internal reference in non-hydrogen-bond-accepting (non-HBA) solvents (e.g., CCl₄).

Apply correction factors using the equation:

where and correspond to 4-fluorophenol and this compound, respectively. This isolates hydrogen-bonding contributions .

Advanced: What experimental design strategies minimize side reactions in catalytic fluorination involving this compound?

Methodological Answer:

Side reactions (e.g., over-fluorination or dealkylation) are mitigated by:

- Catalyst tuning : Use chiral hydrogen-bonding phase-transfer catalysts (e.g., (S)-3) to enhance selectivity.

- Kinetic monitoring : Employ real-time NMR to track reaction progress and adjust variables (e.g., catalyst loading, temperature).

- Solvent optimization : Non-polar solvents (e.g., PhCF₃) reduce unwanted interactions .

Basic: How is this compound used as an internal standard in quantitative NMR (qNMR)?

Methodological Answer:

this compound serves as a qNMR internal standard due to its sharp signal and chemical inertness. Protocol steps:

Prepare a calibration curve using known concentrations of this compound.

Integrate its peak relative to the analyte in the same spectrum.

Apply the equation:

where denotes peak integrals .

Advanced: How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

Regioselectivity is governed by:

- Electronic effects : The electron-donating methoxy group directs electrophiles to the para position, while the electron-withdrawing fluorine deactivates the ring.

- Steric effects : Bulky substituents favor meta substitution.

Experimental validation involves competitive reactions with nitration or halogenation agents, followed by HPLC or GC-MS analysis to quantify isomer ratios .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

this compound (UN 3271) is flammable (flash point 43°C) and requires:

- Ventilation : Use fume hoods during synthesis or purification.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles.

- Storage : Keep in amber glass bottles away from oxidizers at ≤4°C .

Advanced: How can computational modeling (e.g., DFT) predict reaction pathways for this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) predict:

- Transition states for SNAr reactions.

- Solvent effects on reaction kinetics via implicit solvation models (e.g., PCM).

Validate models by comparing calculated activation energies with experimental Arrhenius plots .

Basic: What chromatographic methods are optimal for separating this compound from its synthetic byproducts?

Methodological Answer:

Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC with a DB-5MS column effectively separate this compound from byproducts like 4-fluorophenol or iodinated derivatives. Use UV detection (254 nm) for HPLC and FID for GC .

Advanced: How do researchers address conflicting literature data on the hydrogen-bond acceptance (HBA) capacity of this compound?

Methodological Answer:

Conflicts arise from solvent polarity or probe selection. To resolve:

Standardize measurements using the solvatomagnetic database, correlating NMR shifts of 4-fluorophenol and this compound.

Apply multivariate regression to decouple HBA from non-specific solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。